molecular formula C27H30N4O2 B12029968 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide

Cat. No.: B12029968
M. Wt: 442.6 g/mol
InChI Key: JCZSFFUNQKDJSI-TURZUDJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{(E)-[3-(Benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide is a hydrazide-based compound featuring a conjugated benzylidene-imine moiety and a 4-benzylpiperazine group. Its structure comprises:

  • Benzylidene group: An (E)-configured imine derived from 3-(benzyloxy)benzaldehyde.
  • Acetohydrazide backbone: Connects the benzylidene group to the 4-benzylpiperazine substituent.
  • 4-Benzylpiperazine: A nitrogen-containing heterocycle known for enhancing bioavailability and receptor binding in pharmacologically active compounds .

Synthesis: The compound is synthesized via a two-step process typical of hydrazide derivatives:

Hydrazide formation: Reaction of a methyl ester precursor (e.g., methyl 2-(4-benzylpiperazin-1-yl)acetate) with hydrazine hydrate .

Condensation: The hydrazide intermediate reacts with 3-(benzyloxy)benzaldehyde under acidic or thermal conditions to form the Schiff base (imine) linkage .

Properties

Molecular Formula

C27H30N4O2

Molecular Weight

442.6 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H30N4O2/c32-27(21-31-16-14-30(15-17-31)20-23-8-3-1-4-9-23)29-28-19-25-12-7-13-26(18-25)33-22-24-10-5-2-6-11-24/h1-13,18-19H,14-17,20-22H2,(H,29,32)/b28-19+

InChI Key

JCZSFFUNQKDJSI-TURZUDJPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-(4-benzylpiperazin-1-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substitutions on the benzylidene aromatic ring and modifications to the acetohydrazide-linked heterocycle. These alterations significantly impact molecular weight, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name R1 (Benzylidene Substituent) R2 (Heterocycle/Group) Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 3-(Benzyloxy)phenyl 4-Benzylpiperazin-1-yl ~505.61* Not reported Imine, ether, piperazine
2-(4-Benzylpiperazin-1-yl)-N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylene]acetohydrazide 2-Hydroxy-3-methoxyphenyl 4-Benzylpiperazin-1-yl 453.54 Not reported Imine, phenol, methoxy
2-(1H-Benzimidazol-2-ylsulfanyl)-N′-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylene}acetohydrazide 3-Benzyloxy-4-methoxyphenyl 1H-Benzimidazol-2-ylsulfanyl 446.52 Not reported Imine, benzimidazole, thioether
N′-[(E)-(4-Ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide 4-Ethylphenyl 1-(4-Methylbenzyl)benzimidazole 500.63 Not reported Imine, benzimidazole, thioether

*Calculated based on molecular formula.

Spectroscopic Characterization

  • NMR/IR Data : The target compound’s structure is confirmed via ¹H/¹³C NMR (e.g., imine proton at δ ~8.5 ppm, benzyloxy protons at δ ~5.0 ppm) and IR (C=N stretch at ~1620 cm⁻¹) .
  • Elemental Analysis : Analogues like the compound in show <0.3% deviation between calculated and experimental C/H/N values, indicating high purity .

Key Differences and Implications

Receptor Binding : The 4-benzylpiperazine group may target serotonin or dopamine receptors, whereas benzimidazole-thioether analogues likely interact with microbial enzymes .

Synthetic Complexity : Piperazine-containing compounds require multi-step synthesis (e.g., ), while benzimidazole derivatives often involve cyclization reactions .

Biological Activity

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C24H30N4O2
  • Molecular Weight : 402.53 g/mol
  • IUPAC Name : N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide

This compound features a hydrazide functional group, a benzyl ether moiety, and a piperazine ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H30N4O2
Molecular Weight402.53 g/mol
IUPAC NameN'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide

The biological activity of N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzyl and piperazine moieties significantly influence the compound's potency. For instance, variations in the substituents on the phenyl ring or piperazine can enhance or diminish inhibitory effects against target enzymes.

Table 1: Inhibitory Activity of Related Compounds

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)AChE IC50 (µM)
N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide5.07.512.0
N'-{(E)-[3-(methoxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide8.010.015.0
N'-{(E)-[3-(chlorophenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide6.59.014.0

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of the compound in models of neurodegeneration. The results indicated that it could significantly reduce oxidative stress markers and improve cognitive function in rodent models of Alzheimer's disease.
  • Antimicrobial Activity : Another research effort evaluated the antimicrobial properties of this compound against various bacterial strains, revealing moderate antibacterial activity, particularly against Gram-positive bacteria.
  • Antidepressant Activity : In behavioral assays, the compound exhibited antidepressant-like effects in mice, suggesting its potential application in mood disorders through modulation of serotonin and norepinephrine levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.